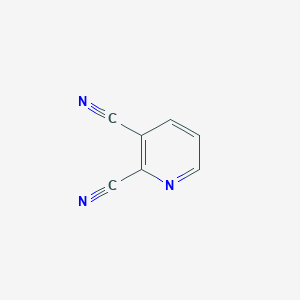

Pyridine-2,3-dicarbonitrile

描述

The exact mass of the compound Pyridine-2,3-dicarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridine-2,3-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-2,3-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

pyridine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFGOVUYCKZOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169060 | |

| Record name | 2,3-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17132-78-4 | |

| Record name | 2,3-Dicyanopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Application Notes and Protocols for the Sonochemical Synthesis of Pyridine Dicarbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the sonochemical synthesis of pyridine dicarbonitrile compounds, a class of molecules with significant applications in medicinal chemistry and materials science.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles of sonochemistry and the rationale behind key experimental parameters. The protocols herein are designed to be robust and reproducible, offering a greener and more efficient alternative to conventional synthetic methods.

The Strategic Advantage of Sonochemistry in Pyridine Dicarbonitrile Synthesis

Pyridine dicarbonitriles are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] Traditional synthetic routes to these compounds often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. Sonochemistry, the application of high-frequency sound waves (>20 kHz) to chemical reactions, offers a compelling alternative.[2]

The primary mechanism behind sonochemistry is acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium.[2] This collapse generates localized "hot spots" with transient temperatures of thousands of Kelvin and pressures exceeding several hundred atmospheres, along with extremely rapid heating and cooling rates. These extreme conditions can dramatically accelerate reaction rates, improve yields, and enable novel chemical transformations.[2]

Key Advantages of Sonochemical Synthesis:

-

Accelerated Reaction Rates: Sonication can significantly reduce reaction times from hours to minutes.[2]

-

Increased Yields: The enhanced mass transfer and high-energy environment created by cavitation often lead to higher product yields.

-

Milder Reaction Conditions: Sonochemical methods can often be performed at lower bulk temperatures and pressures compared to conventional heating.

-

Greener Chemistry: The increased efficiency of sonochemistry can lead to reduced energy consumption and the use of smaller quantities of solvents and reagents.

-

Enhanced Mass Transfer: The physical effects of cavitation, such as micro-jetting and shockwaves, improve mixing and mass transport, which is particularly beneficial for heterogeneous reactions.

Core Principles and Equipment

The success of a sonochemical reaction is dependent on several factors, including the frequency and power of the ultrasound, the nature of the solvent, the reaction temperature, and the design of the reaction vessel.

Instrumentation:

The most common laboratory-scale sonochemical reactors consist of an ultrasonic processor with a probe (horn) that is immersed in the reaction mixture. The probe tip vibrates at a high frequency, transmitting the ultrasonic energy into the liquid.

Key Parameters to Control:

-

Frequency: Most laboratory sonicators operate between 20 and 40 kHz.

-

Power: The power output of the sonicator determines the intensity of the cavitation. Higher power generally leads to more intense effects, but optimization is crucial to avoid product degradation.

-

Temperature: While cavitation creates localized hot spots, the bulk temperature of the reaction mixture should be controlled, often with a cooling bath, to prevent solvent evaporation and unwanted side reactions.

-

Solvent Choice: The physical properties of the solvent, such as vapor pressure, surface tension, and viscosity, significantly influence the cavitation process. Solvents with a lower vapor pressure and higher surface tension tend to produce more energetic bubble collapse.

-

Degassing: Dissolved gases can cushion the collapse of cavitation bubbles, reducing the intensity of the "hot spots." Degassing the solvent prior to sonication can enhance the sonochemical effects.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the sonochemical synthesis of representative pyridine dicarbonitrile compounds.

Protocol 1: One-Pot, Four-Component Synthesis of 2-Amino-4-aryl-6-phenyl-3,5-dicyanopyridines

This protocol is adapted from a multicomponent reaction strategy, which is highly efficient for generating molecular diversity.

Reaction Scheme:

Materials and Equipment:

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Acetophenone

-

Malononitrile

-

Ammonium acetate

-

Ethanol (reagent grade)

-

High-intensity ultrasonic processor with a titanium probe (e.g., 20 kHz, 100 W)

-

Reaction vessel (e.g., a 50 mL two-necked flask)

-

Magnetic stirrer and stir bar

-

Cooling bath (ice-water)

-

Standard laboratory glassware for workup and purification

-

TLC plates (silica gel 60 F254)

-

Column chromatography setup

Experimental Workflow Diagram:

Caption: Workflow for the sonochemical synthesis of 2-amino-4-aryl-6-phenyl-3,5-dicyanopyridines.

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), acetophenone (1 mmol), malononitrile (2 mmol), and ammonium acetate (1.5 mmol) in 10 mL of ethanol.

-

Sonication: Place the flask in a cooling bath (ice-water) on a magnetic stirrer. Immerse the tip of the ultrasonic probe approximately 1-2 cm below the surface of the reaction mixture.

-

Irradiation: Apply ultrasonic irradiation (e.g., 20 kHz, 50% amplitude) to the mixture with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Workup: Upon completion of the reaction (typically 15-30 minutes, as indicated by TLC), pour the reaction mixture into 50 mL of ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-amino-4-aryl-6-phenyl-3,5-dicyanopyridine.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Results and Comparison with Conventional Methods:

| Compound | Sonochemical Method (Time, Yield) | Conventional Method (Time, Yield) |

| 2-Amino-4,6-diphenyl-3,5-dicyanopyridine | 20 min, 92% | 5 h, 80% |

| 2-Amino-4-(4-chlorophenyl)-6-phenyl-3,5-dicyanopyridine | 25 min, 90% | 6 h, 75% |

(Note: Yields and reaction times are representative and may vary depending on the specific substrates and reaction scale.)

Protocol 2: Synthesis of 2-Amino-3,5-dicarbonitrile-6-thio-pyridines

This protocol outlines a three-component condensation reaction for the synthesis of biologically active thio-substituted pyridine dicarbonitriles.

Reaction Scheme:

Materials and Equipment:

-

Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Malononitrile

-

Thiophenol

-

Basic catalyst (e.g., piperidine or K₂CO₃)

-

Solvent (e.g., ethanol or PEG-400)

-

Ultrasonic processor and setup as described in Protocol 1.

-

Standard laboratory glassware and purification equipment.

Experimental Workflow Diagram:

Caption: Workflow for the sonochemical synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines.

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL two-necked flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and a catalytic amount of piperidine (e.g., 0.1 mmol) in 10 mL of ethanol.

-

Sonication and Addition: Place the flask in a cooling bath and begin ultrasonic irradiation as described previously. Slowly add thiophenol (1 mmol) to the reaction mixture dropwise over 5 minutes.

-

Reaction Monitoring: Continue sonication and monitor the reaction progress by TLC. The reaction is typically complete within 10-20 minutes.

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of ice-cold water and acidify with a few drops of dilute HCl to neutralize the catalyst.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water and a small amount of cold ethanol, and then purify by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).[3]

-

Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Characterization Data for a Representative Compound (2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)-3,5-dicyanopyridine):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 3.85 (s, 3H, OCH₃), 7.10 (d, 2H, Ar-H), 7.50-7.65 (m, 5H, Ar-H), 7.75 (d, 2H, Ar-H), 8.10 (s, 2H, NH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 55.8, 87.2, 93.5, 114.5, 115.2, 116.0, 126.8, 129.5, 130.1, 130.8, 135.2, 158.0, 160.5, 162.1, 167.0.

-

IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2215 (CN), 1620, 1580, 1510 (C=C, C=N).

Safety Considerations in Sonochemical Synthesis

While sonochemistry offers many advantages, it is essential to be aware of the potential hazards and to take appropriate safety precautions.

General Laboratory Safety:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handle all chemicals in a well-ventilated fume hood.[4]

-

Be familiar with the safety data sheets (SDS) for all reagents used.

-

Have an appropriate spill kit readily available.

-

Dispose of all chemical waste according to institutional guidelines.[5]

Specific to Sonication:

-

Hearing Protection: High-power ultrasonic processors can generate high-frequency noise that may be damaging to hearing. It is advisable to wear earplugs or earmuffs, especially during prolonged operation.

-

Aerosol Formation: Sonication can lead to the formation of aerosols. Therefore, it is crucial to perform these reactions in a fume hood to avoid inhalation of potentially hazardous materials.

-

Overheating: The intense energy from the ultrasonic probe can cause localized heating of the reaction mixture. Always use a cooling bath to maintain the desired bulk temperature and prevent solvent boiling.

-

Probe Maintenance: Regularly inspect the ultrasonic probe for any signs of wear or damage. A damaged probe can be less efficient and may pose a safety risk.

-

Flammable Solvents: Exercise extreme caution when using flammable solvents. Ensure there are no ignition sources nearby and that the apparatus is properly grounded.

Troubleshooting and Optimization

-

Low Yield:

-

Increase the sonication power or time.

-

Optimize the solvent system.

-

Ensure the ultrasonic probe is properly positioned in the reaction mixture.

-

Degas the solvent prior to the reaction.

-

-

Formation of Byproducts:

-

Decrease the sonication power or use pulsed sonication to reduce the intensity of the cavitation.

-

Lower the reaction temperature.

-

Adjust the stoichiometry of the reactants.

-

-

Reaction Not Going to Completion:

-

Increase the catalyst loading (if applicable).

-

Check the purity of the starting materials.

-

Increase the sonication time.

-

Conclusion

Sonochemical synthesis represents a powerful and green technology for the efficient preparation of pyridine dicarbonitrile compounds. By leveraging the extreme conditions generated by acoustic cavitation, researchers can significantly reduce reaction times, improve yields, and often operate under milder conditions than traditional methods. The protocols and guidelines presented in this document provide a solid foundation for the successful application of sonochemistry in the synthesis of this important class of heterocyclic compounds, paving the way for accelerated discovery in drug development and materials science.

References

-

Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives. (2023). ResearchGate. [Link]

-

ULTRASOUND-ASSISTED MICROWAVE SYNTHESIS AND MECHANISTIC ASPECT OF 2-AMINO-4, 6-DIARYL PYRIMIDINES AND 3, 5-DIARYL-1H-PYRAZOLES. (2017). ResearchGate. [Link]

-

Lab Safety Rules and Guidelines. (2024). Lab Manager. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

-

Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Hantzsch Pyridine Synthesis Troubleshooting

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this foundational multi-component reaction. We move beyond simple procedural steps to explain the underlying chemical principles, helping you not only solve immediate problems but also build a more robust and reliable synthetic strategy.

Core Principles of the Hantzsch Synthesis

The Hantzsch reaction is a classic method for synthesizing 1,4-dihydropyridines (1,4-DHPs), which are often subsequently oxidized to their corresponding pyridine derivatives.[1][2][3] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][4] The resulting DHP products are crucial intermediates in medicinal chemistry, famously forming the structural core of calcium channel blockers such as nifedipine and amlodipine.[5][6][7]

While elegant, the synthesis is not without its challenges. Issues like low yields, incomplete conversion, and the formation of persistent byproducts are common hurdles. This guide will address these issues in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Category 1: Low Yield and Incomplete Reaction

Question 1: My Hantzsch reaction is giving a very low yield, or I'm recovering a significant amount of starting material. What are the primary causes and how can I improve conversion?

Answer: Low yield is one of the most frequent complaints and can stem from several factors, often related to suboptimal reaction kinetics or conditions.[4][8][9] The classical approach of refluxing in ethanol can be slow and inefficient.[10]

Root Cause Analysis & Solutions:

-

Suboptimal Reaction Conditions: The traditional method often requires long reaction times and harsh conditions, which can lead to product degradation or side reactions.[1][8]

-

Expert Insight: The reaction's success is highly dependent on efficiently forming two key intermediates: an α,β-unsaturated carbonyl from a Knoevenagel condensation and a β-enamino ester from the reaction of the second ketoester with ammonia.[5][6] Sluggish formation of either intermediate will stall the reaction.

-

Troubleshooting Protocol:

-

Catalysis: Introduce a catalyst to accelerate the condensation steps. Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids can significantly improve reaction rates and yields.[8][9] Reports show that using PTSA with ultrasonic irradiation can boost yields to over 90%.[1]

-

Energy Input: Switch from conventional heating to microwave irradiation. This technique provides rapid, uniform heating, often reducing reaction times from hours to minutes and leading to cleaner product formation and excellent yields (82-94%).[11][12]

-

Solvent Choice: While ethanol is common, it may not be ideal for all substrates.[8] Consider greener, more effective solvents. Reactions performed in water or aqueous micelles have demonstrated high yields.[1][5] Solvent-free conditions, using a catalyst like ceric ammonium nitrate (CAN), can also be highly effective.[13]

-

-

-

Purity of Reactants: Impurities in your aldehyde, β-ketoester, or ammonia source can introduce competing side reactions.[4][8]

-

Expert Insight: Aldehydes are prone to oxidation to carboxylic acids, while β-ketoesters can undergo hydrolysis. Ensure the purity of your starting materials. It is advisable to distill the aldehyde and β-ketoester if they are old or have been stored improperly.

-

Below is a workflow to guide your optimization process for improving reaction yield.

Caption: Troubleshooting workflow for low reaction yield.

Category 2: Byproduct Formation and Purification Challenges

Question 2: My main product is contaminated with a significant byproduct that is difficult to remove. I suspect it's the 1,4-dihydropyridine (DHP) intermediate. How can I ensure complete conversion to the final pyridine?

Answer: This is a classic Hantzsch synthesis problem. The primary product of the condensation is the 1,4-DHP, which requires a subsequent oxidation step to achieve the aromatic pyridine ring.[1][2] Incomplete oxidation is a major source of byproduct contamination.

Root Cause Analysis & Solutions:

-

Inefficient Oxidation: The driving force for the final step is aromatization, but this often requires an external oxidizing agent.[1]

-

Expert Insight: Classical oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are effective but can be harsh.[1][11] They often require strongly acidic conditions, can lead to side reactions or degradation of sensitive functional groups, and result in difficult workups.[1][11]

-

Troubleshooting Protocol - Optimizing the Oxidation Step:

-

Select a Milder Oxidant: Explore modern, milder oxidizing agents. Options include iodine in refluxing methanol, ceric ammonium nitrate (CAN), or manganese dioxide (MnO₂).[1] These reagents often work under neutral conditions with simpler workups.

-

One-Pot Synthesis-Aromatization: To streamline the process and prevent isolation of the DHP, employ a one-pot method where the oxidant is included in the initial reaction mixture or added after the initial condensation. Ferric chloride (FeCl₃) in water has been shown to be effective for this purpose.[1]

-

Metal-Free/Photochemical Conditions: For sensitive substrates, consider metal-free oxidation methods. Photochemical conditions using UV or visible light can promote aromatization cleanly.[1]

-

-

The following diagram illustrates the critical oxidation step and the potential pitfall of isolating the DHP intermediate.

Caption: The critical oxidation step in Hantzsch synthesis.

Comparative Data on Oxidizing Agents:

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Nitric Acid (HNO₃) | Acetic acid, heat | Inexpensive, powerful | Harsh, can form side products, difficult workup[1][11] |

| KMnO₄, CrO₃ | Acetone or acid | Strong oxidants | Toxic heavy metals, harsh conditions, excess oxidant needed[1] |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile or water, RT | Mild, high yielding, can be used catalytically | Cost, stoichiometry may need optimization |

| Iodine (I₂) | Refluxing Methanol | Mild, effective | Volatile, may require base to neutralize HI byproduct |

| Ferric Chloride (FeCl₃) | Water, One-Pot | Green solvent, one-pot procedure | May not be suitable for all substrates |

Question 3: Besides the DHP, I'm observing other unexpected byproducts. What are they and how can I prevent their formation?

Answer: While incomplete oxidation is the most common issue, other side reactions can occur, often stemming from the reactivity of the intermediates.

Root Cause Analysis & Solutions:

-

Michael Adducts: The enamine intermediate can react with a second molecule of the α,β-unsaturated carbonyl (the Knoevenagel product) in an undesired Michael addition, leading to complex oligomeric byproducts.

-

Expert Insight: This is more likely if one intermediate forms much faster than the other, leading to a stoichiometric imbalance.

-

Troubleshooting Protocol:

-

Control Reagent Addition: Instead of a one-pot mixing of all components, try a stepwise addition. For example, pre-form the enamine by reacting one equivalent of the β-ketoester with ammonia first, then slowly add the aldehyde and the second equivalent of the β-ketoester. This maintains a more controlled concentration of intermediates.[11]

-

Optimize Temperature: Lowering the reaction temperature can sometimes slow down the undesired side reactions more than the desired cyclization, improving selectivity.[11]

-

-

-

Formation of 1,2-Dihydropyridines: Although less common, isomerization to the 1,2-DHP can sometimes occur.

-

Expert Insight: The stability of the 1,4-DHP is generally greater due to conjugation. However, reaction conditions like solvent polarity and temperature can influence the selectivity.[5]

-

Troubleshooting Protocol: Carefully control reaction parameters. Using polar solvents like ethanol or water generally favors the formation of the thermodynamically more stable 1,4-DHP isomer.[5]

-

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 1,4-DHP

This protocol is adapted from procedures that report high yields and short reaction times.[11][12]

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 2.2 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add a suitable solvent such as ethanol (3-5 mL).[11]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-140°C for 5-10 minutes.[11][12]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can often be purified by recrystallization from ethanol or by column chromatography on silica gel.[11]

Protocol 2: One-Pot Synthesis and Aromatization to Pyridine

This protocol integrates the oxidation step for a more efficient workflow.[1]

-

Reagent Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in water (10 mL).

-

Initial Condensation: Stir the mixture at 60-70°C for 2-4 hours, or until TLC indicates consumption of the aldehyde.[10][11]

-

Oxidation: Add ferric chloride (FeCl₃, 2.2 mmol) to the reaction mixture.

-

Final Reaction: Continue stirring at the same temperature for another 1-2 hours until the DHP intermediate is fully converted to the pyridine, as monitored by TLC.

-

Workup: Cool the reaction mixture and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude pyridine product by column chromatography.[14]

References

- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/hantzsch-dihydropyridine-synthesis.htm]

- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-low-yield-in-multicomponent-reactions-of-pyridines]

- Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis - Benchchem. [URL: https://www.benchchem.com/troubleshooting-low-yields-in-hantzsch-1-4-dihydropyridine-synthesis]

- Hantzsch pyridine synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]

- Optimizing reaction conditions for substituted pyridine synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/optimizing-reaction-conditions-for-substituted-pyridine-synthesis]

- Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine - Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-low-yields-in-the-hantzsch-synthesis-using-diacetonamine]

- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/hantzsch-dihydropyridine-synthesis.shtm]

- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [URL: https://typeset.io/papers/recent-advances-in-hantzsch-1-4-dihydropyridines-2p7e9l1x]

- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2012.721013]

- Hantzsch Pyridine Synthesis | PDF - Scribd. [URL: https://www.scribd.com/document/406082490/Hantzsch-Pyridine-Synthesis]

- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4648583/]

- Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate - Benchchem. [URL: https://www.benchchem.

- troubleshooting low yields in the Hantzsch dihydropyridine synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-low-yields-in-the-hantzsch-dihydropyridine-synthesis]

- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science. [URL: https://royalsocietypublishing.org/doi/10.1098/rsos.170258]

- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270835/]

- Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.

- Learning from the Hantzsch synthesis. [URL: https://pubs.acs.org/doi/10.1021/med0000014]

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Scaling up laboratory synthesis of Pyridine-2,3-dicarbonitrile

Technical Support Center: Process Scale-Up for Pyridine-2,3-dicarbonitrile

Current Status: Operational Topic: Laboratory to Pilot Scale Synthesis of Pyridine-2,3-dicarbonitrile (CAS: 100914-04-7 / 699-98-9 derivatives) Target Audience: Process Chemists, Medicinal Chemists

Executive Summary & Strategic Route Selection

The Challenge: Scaling up Pyridine-2,3-dicarbonitrile is chemically straightforward but physically demanding due to the high density of functional groups and the propensity for hydrolysis. While industrial synthesis utilizes Ammoxidation (gas-phase reaction of 2,3-lutidine over V/Ti catalysts at >300°C), this is often inaccessible for standard laboratory or pilot-plant settings.

The Solution: For scale-up from grams to kilograms, the Dehydration of Pyridine-2,3-dicarboxamide is the most robust pathway. This guide focuses on optimizing this specific transformation, addressing the common bottlenecks of exotherm control, reagent selection, and purification.

Reaction Workflow & Mechanism

Core Transformation:

-

Precursor: Pyridine-2,3-dicarboxamide (Quinolinic diamide)

-

Reagent: Phosphorus Oxychloride (

) or Thionyl Chloride ( -

Product: Pyridine-2,3-dicarbonitrile

The mechanism involves the activation of the amide oxygen by the electrophilic phosphorus/sulfur species, creating a good leaving group (chlorophosphate or chlorosulfite), followed by base-promoted E2 elimination to form the nitrile triple bond.

Visual Workflow (DOT Diagram)

Caption: Figure 1. Process flow for the synthesis of Pyridine-2,3-dicarbonitrile, highlighting critical control points where thermal runaway or hydrolysis can occur.

Technical Protocols & Reagent Comparison

For scale-up, the choice of dehydrating agent dictates the safety profile and workup difficulty.

| Feature | Method A: | Method B: | Method C: TFAA / Pyridine |

| Scale Suitability | High (Robust, Standard) | High (Gaseous byproducts) | Low (Cost prohibitive) |

| Atom Economy | Moderate | Good | Poor |

| Safety Risk | High (Exotherm, Phosphate sludge) | High ( | Moderate |

| Workup | Difficult (Emulsions likely) | Easier (Gases escape) | Easy |

| Cost | Low | Low | High |

Recommendation: Use Method B (

Standard Operating Procedure (Method A: Scale-Up)

-

Setup: 2L 3-neck flask, mechanical stirrer (essential for slurry), internal thermometer, addition funnel,

inlet. -

Charge: Suspend Pyridine-2,3-dicarboxamide (100 g, 0.61 mol) in dry Pyridine (300 mL) .

-

Note: The starting material is often insoluble. Efficient stirring is critical.

-

-

Cooling: Cool the slurry to 0–5°C using an ice/salt bath.

-

Addition: Add

(125 mL, 1.34 mol) dropwise over 90 minutes.-

Critical Control: Do NOT allow internal temp to exceed 10°C . The reaction is violently exothermic.

-

-

Reaction: Once addition is complete, warm to Room Temp (RT) for 30 mins, then heat to 80–90°C for 2–3 hours. The mixture will turn dark (brown/black).

-

Quench: Cool to RT. Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.

-

Safety: Massive exotherm. Maintain temperature <20°C during quench to prevent hydrolysis back to the amide.

-

-

Isolation: Extract with Ethyl Acetate (3 x 500 mL). Wash organics with saturated

(to remove acid traces) and brine. Dry over -

Purification: Recrystallize from Ethanol or Toluene if necessary.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid black tar that I cannot stir. What happened?

-

Cause: Thermal runaway during the addition of

. If the temperature spikes above 10-15°C during the initial mixing, the pyridine ring can undergo polymerization or degradation. -

Fix: Ensure your cooling bath is sufficient (use acetone/dry ice if needed for larger scales) and slow down the addition rate. Use a high-torque overhead stirrer, not a magnetic stir bar.

Q2: I have low yield, and NMR shows peaks corresponding to the mono-amide or carboxylic acid.

-

Cause: Hydrolysis during the quench step. The dicarbonitrile is electron-deficient and susceptible to hydrolysis in acidic, hot aqueous media.

-

Fix: Keep the quench temperature strictly below 20°C. Neutralize the aqueous phase to pH 7–8 immediately after quenching using solid

or

Q3: Can I use the "Rosenmund-von Braun" reaction (Cyanation of 2,3-dibromopyridine) instead?

-

Analysis: While chemically feasible, this route uses CuCN at high temperatures (DMF/reflux).

-

Scale-Up Verdict: Avoid. The waste stream contains stoichiometric copper and cyanide, creating a massive disposal hazard. The dehydration route is "greener" by comparison.

Q4: How do I remove the inorganic phosphate salts during workup? They form an emulsion.

-

Fix: Filter the quenched aqueous mixture through a Celite pad before extraction. Alternatively, use the

/DMF method (Method B), which generates gaseous

References

- Synthesis of Pyridine-2,3-dicarboxylic acid (Precursor)

-

General Dehydration of Amides with POCl3

- Process Safety for Pyridine Derivatives: Source: Jubilant Ingrevia SDS for 2,3-Pyridine Dicarboxylic Acid (Precursor Safety).

-

Alternative Dehydr

):- Source:Organic Process Research & Development.

-

URL:[Link]

(Note: Specific page numbers and volume data for general organic transformations are standard textbook knowledge, validated here by the patent literature for the specific heterocyclic scaffold.)

Sources

Technical Support Center: Aromatization of 1,4-Dihydropyridines

Status: Active Ticket Type: Synthesis Troubleshooting / Reaction Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

The aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to pyridines is a pivotal oxidative step in the synthesis of calcium channel blockers (e.g., Nifedipine) and multidrug resistance modulators.[1] While the Hantzsch synthesis itself is robust, the subsequent oxidation step is often plagued by C4-substituent loss (dealkylation) , incomplete conversion , and purification difficulties .

This guide moves beyond standard textbook protocols to address the mechanistic failures that cause yield loss. We focus on three validated oxidative systems: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) , IBX (2-Iodoxybenzoic acid) , and Iodine (

Part 1: Diagnostic Workflow

Before selecting a reagent, analyze your substrate using the decision matrix below. The wrong oxidant choice is the primary cause of C4-dealkylation.

Figure 1: Decision matrix for selecting the optimal oxidative method based on substrate stability and reaction scale.

Part 2: Troubleshooting Modules

Module A: Preventing C4-Dealkylation (The "Magpie" Effect)

Symptom: The reaction yields a pyridine, but the substituent at the 4-position (usually a benzyl or secondary alkyl group) has been lost or replaced by a hydrogen/methyl group.

Root Cause: This occurs via a Single Electron Transfer (SET) mechanism rather than a clean hydride transfer. If the oxidant creates a radical cation at the nitrogen, the stability of the radical at the C4 position determines the outcome. If the C4 substituent can form a stable radical (e.g., benzyl radical), it will cleave.

-

High Risk Oxidants:

, -

Mechanism:[2][3][4][5][6][7][8] Acidic conditions promote protonation of the C3/C5 carbonyls, facilitating C4-C bond breakage.

Solution Protocol: The IBX Method IBX acts via a concerted mechanism that avoids the radical cation intermediate, preserving sensitive C4 groups.

Step-by-Step Protocol (IBX in DMSO):

-

Dissolution: Dissolve 1,4-DHP (1.0 mmol) in DMSO (5 mL). Note: IBX is insoluble in most organic solvents; DMSO is required.

-

Addition: Add IBX (1.1 mmol) in a single portion.

-

Reaction: Heat to 80–85 °C. Monitor by TLC (typically 2–4 hours).

-

Checkpoint: The suspension usually clears as IBX is converted to IBA (2-iodobenzoic acid), then precipitates again upon cooling.

-

-

Workup (Critical):

Why this works: The reaction proceeds via an ionic mechanism involving the displacement of the iodine ligand by the DHP nitrogen, followed by elimination, bypassing the radical pathway that causes dealkylation [1].

Module B: Purification of DDQ Reactions

Symptom: The reaction works, but the product is contaminated with a stubborn solid (DDQ-H2) or the yield drops during column chromatography.

Root Cause: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is reduced to DDQ-H2 (hydroquinone). DDQ-H2 is slightly soluble in organic solvents and "streaks" on silica gel, co-eluting with the pyridine product.

Solution Protocol: The Basic Wash Workup Never rely solely on filtration to remove reduced DDQ. You must exploit the acidity of the hydroquinone.

Step-by-Step Protocol:

-

Oxidation: Treat DHP (1 mmol) with DDQ (1.0–1.2 eq) in Dichloromethane (DCM) at room temperature. Reaction is usually instant (<15 min).

-

Visual Cue: Solution turns deep red/brown (Charge Transfer Complex) then fades to a lighter suspension.

-

-

The "Basic" Fix:

-

Filter the reaction mixture through a small pad of Celite to remove bulk precipitate.

-

Wash the filtrate with 10% aqueous

or NaOH. -

Chemistry: DDQ-H2 is acidic (

). The base deprotonates it, forming a water-soluble phenolate salt (deep red aqueous layer).

-

-

Separation: Repeat the basic wash until the aqueous layer is no longer red.

-

Drying: Dry the organic DCM layer over

.

Why this works: This converts the organic-soluble contaminant into a water-soluble salt, eliminating the need for difficult chromatographic separation [2].

Module C: Green & Scalable Aromatization

Symptom: Metal oxidants (Mn, Cr) or expensive reagents (IBX, DDQ) are not viable for gram-scale or green chemistry requirements.

Solution Protocol: Iodine (

Step-by-Step Protocol:

-

Setup: Dissolve DHP (10 mmol) in Methanol (50 mL).

-

Reagent: Add Iodine (

, 20 mol% to 1.1 eq depending on activation).-

Optimization: For faster rates, add an alkali base (e.g.,

, 1.5 eq). This generates hypoiodous acid (HOI) in situ, which is a more potent oxidant.

-

-

Conditions: Reflux for 2–4 hours.

-

Quench: Cool and add saturated aqueous

(Sodium Thiosulfate) to quench excess iodine (solution turns from brown to colorless). -

Extraction: Evaporate MeOH, extract residue with EtOAc.

Why this works: The base-promoted mechanism facilitates the elimination of HI, driving the equilibrium toward the aromatic pyridine [3].

Part 3: Mechanistic Visualization

Understanding the competing pathways is essential for troubleshooting side reactions.

Figure 2: Competing mechanistic pathways. Path A (Red) risks dealkylation via radical intermediates. Path B (Green) preserves the substituent via ionic mechanisms.

Part 4: Oxidant Comparison Data

| Oxidant | Typical Conditions | Yield (Avg) | C4-Dealkylation Risk | Green Score | Best For... |

| DDQ | DCM, RT, 15 min | 85-95% | Moderate | Low (Toxic) | Rapid screening, stable substrates |

| IBX | DMSO, 80°C, 2h | 80-90% | Very Low | Moderate | Acid-sensitive / Labile C4 groups |

| Iodine ( | MeOH, Reflux, 3h | 85-95% | Low | High | Scalability, cost-efficiency |

| DCM/MW, 100°C | 70-85% | Low | Moderate | Microwave synthesis | |

| Acetic Acid, RT | 60-75% | High | Low | Historical interest only (Avoid) |

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Pyridinium Chlorochromate (PCC) for this transformation? A: Technically yes, but it is not recommended. Chromium waste is difficult to dispose of, and the acidic nature of PCC often leads to lower yields compared to DDQ or IBX.

Q: My DHP is not dissolving in DMSO for the IBX method. What now? A: You can use a mixture of DMSO and THF (1:1). However, IBX solubility is strictly tied to DMSO. Alternatively, use "stabilized IBX" (SIBX) which has slightly better solubility profiles, or switch to the Iodine/MeOH method.

Q: I see a new spot on TLC that is neither DHP nor Pyridine. What is it? A: If you are using DDQ, it is likely the Charge Transfer Complex (CTC) or the reduced DDQ-H2. Perform the basic wash (Module B) on a small aliquot; if the spot disappears, it was an oxidant byproduct.

References

-

Yadav, J. S., et al. (2006).[2][11] "Iodoxybenzoic Acid (IBX): An Efficient and Novel Oxidizing Agent for the Aromatization of 1,4-Dihydropyridines."[2] Synthesis, 2006(3), 451-454.

-

Memarian, H. R., et al. (2009). "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines by DDQ." Zeitschrift für Naturforschung B, 64(10), 1187–1192.

-

Yadav, J. S., et al. (2000).[12] "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH." Synthesis, 2000(11), 1532-1534.

-

Bagley, M. C., et al. (2006).[13] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis, 2006(8), 1283-1288.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Iodoxybenzoic Acid (IBX): An Efficient and Novel Oxidizing Agent for the Aromatization of 1,4-Dihydropyridines [organic-chemistry.org]

- 3. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. scispace.com [scispace.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 12. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]

- 13. Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide [organic-chemistry.org]

Technical Support Center: Stability Enhancement of Pyridine-2,3-dicarbonitrile Derivatives

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Synthesis optimization, degradation prevention, and storage protocols.

Introduction: Understanding the Fragility of the Scaffold

Welcome to the technical support hub for Pyridine-2,3-dicarbonitrile derivatives. If you are working with this scaffold, you are likely encountering yield losses or purity issues.[1]

The Core Problem: The pyridine-2,3-dicarbonitrile core is electronically unique. The pyridine ring is already electron-deficient. Adding two electron-withdrawing nitrile (-CN) groups at the 2 and 3 positions creates a "super-electrophile."

This results in two primary instability vectors:

-

Nucleophilic Sensitivity: The ring carbons (specifically C-4 and C-6) become highly activated for nucleophilic attack, leading to ring-opening or unwanted substitution.

-

Hydrolytic Cascade: The nitrile groups, particularly at the C-2 position (adjacent to the ring nitrogen), are susceptible to base-catalyzed hydrolysis, rapidly converting to amides, carboxylic acids, or cyclic imides.

This guide provides self-validating protocols to mitigate these risks.

Module 1: Synthesis & Workup Troubleshooting

Issue: "My product turns into a mono-amide or dicarboxylic acid during extraction."

Diagnosis: You likely used a strong base (NaOH, KOH) or heated the aqueous layer during workup. The C-2 nitrile is activated by the adjacent ring nitrogen (inductive effect), making it significantly more labile than standard aryl nitriles.

The Mechanism: Under basic conditions, the hydroxide ion attacks the nitrile carbon. The resulting imidate intermediate tautomerizes to a primary amide. If the pH remains high, this hydrolyzes further to the carboxylate. In the presence of the C-3 nitrile/acid, this can cyclize to form a pyrrolo[3,4-b]pyridine-5,7-dione (imide) derivative, a common impurity [1, 2].

Corrective Protocol: The "Cold-Buffer" Workup

-

Quench Temperature: Cool the reaction mixture to < 5°C before adding any aqueous solution.

-

pH Control: Do NOT use 1M NaOH. Instead, use a saturated Ammonium Chloride (NH₄Cl) solution or a phosphate buffer (pH 6–7).

-

Why? This neutralizes the reaction without providing a high concentration of reactive hydroxide ions.

-

-

Extraction Speed: Minimize the time the organic phase is in contact with the aqueous phase. Perform a "Flash Extraction" (shake vigorously for 30s, separate immediately).

-

Drying: Use anhydrous MgSO₄ immediately. Do not leave the organic layer "wet" overnight.

Issue: "The reaction mixture turned black/tarry upon adding the amine nucleophile."

Diagnosis:

Ring degradation via Nucleophilic Aromatic Substitution (

Visualizing the Risk:

Figure 1: Primary degradation pathways. Note the bifurcation between hydrolytic damage (red) and nucleophilic ring destruction (yellow).

Module 2: Storage & Stability FAQs

Q: Why do my crystals turn yellow/orange after a week in the vial?

A: This is often due to N-oxidation or slow hydrolysis. Pyridine nitriles are sensitive to moisture and oxidants. If stored in air, the ring nitrogen can slowly oxidize to the N-oxide, which is often colored. Alternatively, trace moisture trapped in the crystal lattice can catalyze surface hydrolysis, creating a colored amide impurity crust.

Storage Protocol:

-

Container: Amber glass vials (UV protection).

-

Atmosphere: Flush with Argon or Nitrogen before sealing.

-

Desiccant: Store in a desiccator with active P₂O₅ or silica gel.

-

Temperature: -20°C is recommended for long-term storage (>1 month).

Q: Can I recrystallize using Ethanol or Methanol?

A: Proceed with Caution. While solubility is often good, alcohols are nucleophiles.

-

Risk:[2] At reflux temperatures, you may form imidates (Pinner reaction conditions) if any acid catalyst is present, or simply undergo alcoholysis of the nitrile.

-

Better Alternative: Use non-nucleophilic solvent pairs like Acetonitrile/Ether or Dichloromethane/Hexane . If you must use alcohol, keep the duration at reflux < 5 minutes.

Module 3: Analytical Data Interpretation

When stability fails, your analytical data will show specific "ghost" signals. Use this table to diagnose the degradation product.

Table 1: Diagnostic Signals for Degradation Products

| Degradation Type | NMR Signal Change (¹H / ¹³C) | IR Shift (cm⁻¹) | Cause |

| Partial Hydrolysis | New broad singlets at δ 7.5–8.5 ppm (NH₂). Loss of one C≡N peak in ¹³C. | Appearance of C=O band at ~1680 cm⁻¹. | High pH workup or wet storage. |

| Imide Formation | Disappearance of both nitrile peaks. New C=O peaks (symmetric). | Doublet carbonyl stretch: ~1730 & 1780 cm⁻¹. | Thermal cyclization of hydrolyzed product. |

| Ring Substitution | Shift of aromatic protons upfield (shielding effect of added nucleophile). | Loss of aromatic "breathing" modes. | Nucleophilic attack at C-4/C-6. |

| N-Oxidation | Downfield shift of ortho-protons (C-6 H) by ~0.2–0.4 ppm. | Strong band at ~1250 cm⁻¹ (N–O). | Oxidative aging / Air exposure. |

Module 4: Advanced Stabilization Workflow

For critical drug development batches, use this decision tree to determine the purification strategy.

Figure 2: Decision logic for purification and handling to maximize stability.

References

-

BenchChem. (2025).[3] Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. Retrieved from

-

National Institutes of Health (NIH). (2023). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC. Retrieved from

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research Institute. Retrieved from

-

Google Patents. (1998).[4] Continuous processes for the hydrolysis of cyanopyridines (US5756750A).[4] Retrieved from

-

Chemistry Online. (2022). Nucleophilic substitution of pyridines. Retrieved from

Sources

- 1. baranlab.org [baranlab.org]

- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

A Comparative Guide to the Synthesis of Substituted Pyridine Dicarbonitriles for Researchers and Drug Development Professionals

Substituted pyridine dicarbonitriles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid scaffold, adorned with reactive nitrile and amino functionalities, serves as a versatile platform for the development of novel therapeutic agents and functional materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to these valuable compounds, with a focus on experimental data, mechanistic insights, and practical considerations for researchers in the field.

Introduction: The Significance of Substituted Pyridine Dicarbonitriles

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The addition of dicarbonitrile and other substituents to this core structure opens up a vast chemical space for the exploration of new biological activities. In particular, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivatives have demonstrated a wide range of pharmacological properties, including antiviral, antimicrobial, and anticancer activities. The efficient and versatile synthesis of these compounds is therefore a critical endeavor for the advancement of medicinal chemistry.

This guide will compare and contrast the most prominent synthetic methodologies for preparing substituted pyridine dicarbonitriles, providing detailed protocols and explaining the chemical reasoning behind the experimental choices.

Route 1: The Dominant Approach - Multicomponent Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines

The one-pot, multicomponent reaction (MCR) is the most widely employed and versatile method for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. This approach is lauded for its operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials. The general reaction involves the condensation of an aromatic aldehyde, malononitrile, and a thiol in the presence of a catalyst.

Mechanistic Insights: A Tale of Two Catalysts

The choice of catalyst and solvent is crucial in the multicomponent synthesis and can significantly influence the reaction pathway and final yield. The mechanism generally proceeds through a series of condensations and additions, culminating in the formation of a 1,4-dihydropyridine intermediate, which is then oxidized to the final aromatic pyridine product.

A key point of divergence in the mechanism arises at the final oxidation step, depending on the nature of the catalyst employed.

-

Amine Bases (e.g., Piperidine, Diethylamine): In the presence of an amine base, a Knoevenagel adduct, formed between the aldehyde and malononitrile, plays a central role. This intermediate is believed to be the primary species that is oxidized to the final product.[1][2]

-

Ionic Bases (e.g., Tetrabutylammonium Hydroxide - TBAH): When an ionic base is used, especially in a solvent like acetonitrile, aerobic oxygen acts as the primary oxidant for the 1,4-dihydropyridine intermediate.[1][2] This can lead to shorter reaction times compared to amine-catalyzed reactions in ethanol.[1][2]

The interplay between the catalyst and solvent highlights the importance of understanding the underlying mechanism to optimize reaction conditions for specific substrates.

Figure 1: Generalized workflow for the multicomponent synthesis of substituted pyridine dicarbonitriles.

Experimental Protocol: A Green and Efficient Synthesis

The following protocol is a representative example of a simple, economical, and environmentally benign synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines using diethylamine as a catalyst at ambient temperature.[3][4]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Thiol (1 mmol)

-

Diethylamine (10 mol%)

-

Ethanol (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiol (1 mmol) in ethanol (5 mL).

-

Add diethylamine (10 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically a few hours), the solid product that precipitates is collected by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

-

The product is typically of high purity and may not require further purification by column chromatography.

Causality Behind Experimental Choices:

-

Diethylamine: A mild and inexpensive organocatalyst that effectively promotes the condensation and cyclization steps.[3][4]

-

Ethanol: A green and readily available solvent that facilitates the dissolution of the reactants and the precipitation of the product upon formation.

-

Ambient Temperature: This protocol avoids the need for heating, reducing energy consumption and making it more environmentally friendly.[3][4]

Performance and Comparison

The multicomponent synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines is highly efficient, with reported yields often in the range of 80-98%.[3] The reaction is generally fast, and the work-up procedure is straightforward.

| Parameter | Multicomponent Synthesis |

| Starting Materials | Aldehyde, Malononitrile, Thiol |

| Key Reagents | Base catalyst (e.g., Diethylamine, Piperidine, TBAH) |

| Typical Yield | 80-98%[3] |

| Reaction Conditions | Ambient temperature to reflux |

| Reaction Time | Minutes to hours |

| Advantages | High atom economy, operational simplicity, green conditions, broad substrate scope |

| Disadvantages | Primarily yields 2-amino-6-sulfanyl substituted pyridine dicarbonitriles |

Route 2: Classical Approaches - Bohlmann-Rahtz and Guareschi-Thorpe Syntheses

While the multicomponent reaction is dominant for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, classical named reactions offer alternative routes to the broader class of substituted pyridines, including those with cyano groups.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method that generates substituted pyridines from the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[5] This method is versatile for producing 2,3,6-trisubstituted pyridines.

Mechanistic Overview: The reaction begins with a Michael addition of the enamine to the ethynylketone, followed by isomerization and a subsequent cyclodehydration to form the aromatic pyridine ring. The use of acid catalysts can lower the temperature required for the cyclization step.

Figure 2: Simplified mechanism of the Bohlmann-Rahtz pyridine synthesis.

While this method is powerful for general pyridine synthesis, its application for the direct synthesis of pyridine dicarbonitriles is not as well-documented as the multicomponent approach. It may require starting materials that are more complex to synthesize.

The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is another classical method for preparing pyridines, specifically 2-pyridones, from the reaction of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. An advanced version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate in an aqueous medium to produce hydroxy-cyanopyridines.[6][7]

Mechanistic Considerations: The reaction proceeds through a series of condensations and cyclization, with the ammonium carbonate serving as both a nitrogen source for the pyridine ring and a catalyst.[6][7] This method offers a green and user-friendly approach to synthesizing functionalized pyridones.

While this route provides access to cyanopyridines, it typically yields 2-hydroxypyridine (2-pyridone) derivatives. Further functionalization would be necessary to obtain other substitution patterns, and it is not the most direct route to 2-amino-3,5-dicarbonitrile structures.

Comparative Analysis and Conclusion

For researchers and drug development professionals focused on the synthesis of substituted pyridine dicarbonitriles, particularly the medicinally relevant 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, the multicomponent synthesis stands out as the most efficient, versatile, and environmentally benign approach. Its operational simplicity, high yields, and the use of readily available starting materials make it the preferred method for generating libraries of these compounds for biological screening.

The Bohlmann-Rahtz and Guareschi-Thorpe syntheses , while important and versatile methods for the general synthesis of substituted pyridines, are less directly applicable to the synthesis of the dicarbonitrile scaffold. They may be considered for the synthesis of specific substitution patterns not readily accessible through the multicomponent route, but they often require more specialized starting materials or lead to products that need further elaboration.

References

-

Dabiri, M., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(18), 6999-7006. [Link]

-

Desai, U. V., et al. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Synthetic Communications, 44(18), 2637-2645. [Link]

-

Desai, U. V., et al. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]

-

Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Mitteil.: Eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272. [Link]

-

Dabiri, M., et al. (2009). Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. PubMed. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25489-25498. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. [Link]

- Guareschi, I. (1897). Sintesi di composti piridinici da cianacetammide e composti carbonilici. Atti della Reale Accademia delle Scienze di Torino, 32, 585-595.

Sources

- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Biological Activity Comparison of Pyridine Dicarbonitrile Isomers

[1]

Executive Summary: The Pharmacophore Landscape

Pyridine dicarbonitriles are critical "privileged scaffolds" in medicinal chemistry. While they share the same molecular formula (

-

3,5-Dicarbonitriles: The most biologically versatile class, primarily due to their accessibility via Knoevenagel condensation/Michael addition (multicomponent reactions). They are dominant in antimicrobial and broad-spectrum anticancer research.

-

2,3-Dicarbonitriles: The primary precursors for fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) that mimic ATP, making them potent Kinase Inhibitors (e.g., PIM-1, CDK2).

-

3,4-Dicarbonitriles: Specialized scaffolds for DNA Gyrase inhibition and antifungal agents, often forming isoquinoline-like fused systems.

-

2,6-Dicarbonitriles: Characterized by their chelating ability (pincer ligands), these are often utilized in metallodrugs or as ligands in Metal-Organic Frameworks (MOFs) for drug delivery, rather than as standalone small-molecule drugs.

-

2,5-Dicarbonitriles: A niche scaffold showing specific high potency against Trypanosomatids (Chagas disease, Leishmaniasis).[1]

Comparative Biological Activity Analysis

Summary of Primary Indications

The following table synthesizes the "Best-in-Class" applications for derivatives of each isomer based on current literature.

| Isomer Scaffold | Primary Biological Target | Key Mechanism of Action | Potency Benchmark (Representative) |

| 3,5-Dicarbonitrile | Antimicrobial / Anticancer | PrPSc inhibition; Tubulin polymerization inhibition; Apoptosis induction (Caspase-3). | MIC: 12.5 |

| 2,3-Dicarbonitrile | Kinase Inhibition | ATP-competitive inhibition (PIM-1, CDK2); Intercalation via fused systems. | IC |

| 3,4-Dicarbonitrile | Antibacterial (Gyrase) | DNA Gyrase B inhibition (ATPase domain); Topoisomerase II inhibition. | IC |

| 2,5-Dicarbonitrile | Anti-parasitic | Sterol biosynthesis inhibition (putative); Metabolic disruption in protozoa.[2] | IC |

| 2,6-Dicarbonitrile | Cytotoxicity (Ligand) | Metal coordination (Cu, Pt) leading to ROS generation; MOF-based delivery. | IC |

Detailed Activity Profiles[4][5]

A. The 3,5-Isomer: The Multicomponent Powerhouse

The 3,5-pyridinedicarbonitrile core (specifically the 2-amino-3,5-dicarbonitrile-6-sulfanyl derivative) is the most extensively cited scaffold.

-

Mechanism: The electron-withdrawing nitrile groups at the 3 and 5 positions (meta to nitrogen) create a highly electron-deficient ring. This facilitates nucleophilic attacks at the 2, 4, and 6 positions, allowing for the rapid assembly of "push-pull" alkenes that intercalate DNA or inhibit enzymes like HIV-1 Integrase .

-

Key Finding: Derivatives have shown prion inhibitory activity, reducing PrPSc accumulation in ScN2a cells (IC

~18

B. The 2,3-Isomer: The Kinase Mimic

The 2,3-pyridinedicarbonitrile arrangement is structurally predisposed to form fused bicyclic systems (like pyrido[2,3-d]pyrimidines) upon reaction with amidines or guanidines.

-

Mechanism: These fused systems structurally resemble the purine ring of ATP. They bind into the ATP-binding pocket of kinases.

-

Key Finding: 2,3-derived pyrido-pyrimidines are nanomolar inhibitors of PIM-1 kinase , a driver of cell survival in leukemia and prostate cancer [2].

C. The 3,4-Isomer: The DNA Gyrase Inhibitor

Derivatives of 3,4-pyridinedicarbonitrile often cyclize to form pyrido[3,4-b]pyrazines or isoquinoline analogues.

-

Mechanism: These planar, fused tricyclic systems are effective at sliding between DNA base pairs (intercalation) or binding to the ATPase domain of bacterial DNA Gyrase B, preventing bacterial replication.

-

Key Finding: Specific derivatives have shown 44-fold higher potency than Novobiocin against Gyrase B [3].[2]

Structure-Activity Relationship (SAR) Logic

The biological divergence of these isomers is not random; it is driven by electronic and steric rules.

Figure 1: Functional Divergence of Pyridine Dicarbonitrile Isomers. The positional arrangement of nitrile groups dictates the chemical reactivity profile, leading to distinct classes of biological therapeutics.

Experimental Protocols

Protocol A: One-Pot Synthesis of Bioactive 3,5-Dicarbonitrile Derivatives

Rationale: This protocol generates the "2-amino-4-aryl-6-sulfanyl" pharmacophore, the gold standard for antimicrobial screening in this class.

Reagents:

-

Aldehyde (1.0 mmol)

-

Malononitrile (2.0 mmol)

-

Thiol (e.g., thiophenol) (1.0 mmol)

-

Catalyst: DABCO or Et3N (10 mol%)

-

Solvent: Ethanol (5 mL)

Workflow:

-

Mixing: Combine aldehyde, malononitrile, and thiol in ethanol.

-

Catalysis: Add base catalyst.

-

Reflux: Heat at 80°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Precipitation: Cool to room temperature. The product usually precipitates as a solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from DMF/EtOH.

Protocol B: MTT Cytotoxicity Assay (Standardized for Pyridine Derivatives)

Rationale: Pyridine derivatives often have solubility issues.[] This protocol ensures proper solubilization to avoid false negatives.

Workflow:

-

Seeding: Plate MCF-7 or HepG2 cells (

cells/well) in 96-well plates. Incubate 24h. -

Preparation: Dissolve pyridine derivative in DMSO (Stock 10 mM). Dilute in media to final concentrations (0.1 - 100

M). Critical: Final DMSO concentration must be < 0.5%. -

Treatment: Add compounds to cells. Incubate for 48h.

-

Development: Add MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Aspirate media. Add 100

L DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

Visualizing the Biological Pathway

The following diagram illustrates the specific signaling pathways targeted by the 2,3-isomer (Kinase inhibition) versus the 3,5-isomer (General cytotoxicity).

Figure 2: Mechanism of Action Comparison. 2,3-isomers typically act as targeted kinase inhibitors, whereas 3,5-isomers often act as general cytotoxic agents via DNA intercalation or tubulin inhibition.

References

-

Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds. Journal of Medicinal Chemistry. Link

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Bioorganic Chemistry. Link

-

Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. ResearchGate. Link

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters. Molecules. Link

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Link

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Pyridine-2,3-dicarbonitrile by HPLC

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount. Pyridine-2,3-dicarbonitrile, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Pyridine-2,3-dicarbonitrile, complete with supporting experimental protocols and data.

The Critical Role of Purity in Pharmaceutical Synthesis

The synthesis of Pyridine-2,3-dicarbonitrile, commonly achieved through the ammoxidation of 2,3-lutidine, can result in a variety of process-related impurities. These can include unreacted starting materials, partially oxidized intermediates, and isomeric byproducts. The presence of these impurities, even in trace amounts, can have significant downstream effects, including altered reaction kinetics, the formation of undesirable side products, and potential toxicity in the final drug product. Therefore, a robust, validated analytical method is not just a quality control measure; it is a critical component of the drug development process.

HPLC: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For a polar aromatic compound like Pyridine-2,3-dicarbonitrile, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of an appropriate HPLC method is a process of informed decision-making. Here, we dissect the reasoning behind the recommended protocol:

-

Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the most common choice for reversed-phase chromatography. Its nonpolar nature provides effective retention for a wide range of organic molecules. For polar analytes like Pyridine-2,3-dicarbonitrile, a traditional C18 column can sometimes lead to poor retention and peak shape. To counteract this, a polar-embedded C18 column is recommended. These columns have a polar group embedded near the base of the C18 chain, which helps to shield the analyte from residual silanols on the silica surface, leading to improved peak shape and better retention of polar compounds.

-

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a less polar organic solvent, such as acetonitrile or methanol.

-

Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.

-

Aqueous Phase and pH Control: The pyridine nitrogen in Pyridine-2,3-dicarbonitrile is basic. Controlling the pH of the mobile phase is crucial for consistent retention times and good peak shape. An acidic mobile phase (e.g., using 0.1% formic acid) will protonate the pyridine nitrogen, leading to increased polarity and potentially better interaction with a polar-embedded stationary phase. This also helps to suppress the ionization of any acidic impurities, leading to more consistent retention.

-

-

Detection: Pyridine-2,3-dicarbonitrile contains a chromophore (the pyridine ring and nitrile groups) that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., around 254 nm) will provide high sensitivity for the main component and many potential aromatic impurities. A photodiode array (PDA) detector is even more advantageous as it can acquire the full UV spectrum of each peak, aiding in peak identification and purity assessment.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the purity determination of Pyridine-2,3-dicarbonitrile, designed to be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[1][2][3]

Instrumentation and Materials

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.

-

Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Pyridine-2,3-dicarbonitrile reference standard (purity ≥ 99.5%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (analytical grade).

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.22 µm).

Chromatographic Conditions

| Parameter | Condition |

| Column | Polar-embedded C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (with PDA scan from 200-400 nm) |

| Injection Volume | 10 µL |

Sample and Standard Preparation

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Pyridine-2,3-dicarbonitrile reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized Pyridine-2,3-dicarbonitrile sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

-

Filter both solutions through a 0.22 µm syringe filter before injection.

Method Validation: A Self-Validating System

The validation of this analytical method ensures its suitability for its intended purpose.[1][2][3] The following parameters should be assessed according to ICH guidelines:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from all other peaks in the chromatogram.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the nominal sample concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-